Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate
Description
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate is a structurally complex epoxide-containing ester characterized by a chlorinated oxirane (epoxide) ring, a tert-butyl group, and a methyl ester moiety. The tert-butyl substituent contributes significant steric bulk, which influences the compound’s stability and reactivity, while the chlorine atom enhances electrophilicity, making the epoxide ring prone to nucleophilic attack. Such compounds are often utilized as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or specialty polymers .
Properties
Molecular Formula |
C9H15ClO3 |
|---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO3/c1-7(2,3)8(4)9(10,13-8)6(11)12-5/h1-5H3 |
InChI Key |
PSHHOXPSNBGPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl 2-chloro-3-methylbutanoate with an appropriate epoxidizing agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Chlorinated Epoxide Esters
| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate | tert-butyl | C₁₁H₁₇ClO₃ | 232.70 | High steric hindrance, enhanced stability |
| Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate | cyclopentyl | C₁₀H₁₅ClO₃ | 218.68 | Moderate steric effects, cyclic substituent |
Comparison with Diterpene Methyl Esters
Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester (from Austrocedrus chilensis resin) share the ester functional group but feature diterpene backbones instead of an epoxide ring . Key distinctions include:
- Reactivity : The target compound’s epoxide and chlorine substituents make it more reactive toward nucleophiles (e.g., amines, alcohols) compared to diterpene esters, which are typically stable under mild conditions.
- Applications : Diterpene esters are often studied for biological activities (e.g., antimicrobial, anti-inflammatory), whereas chlorinated epoxides are prioritized as synthetic intermediates.
Comparison with Simple Methyl Esters
Simple esters like methyl laurate (dodecanoic acid methyl ester) and methyl isothiocyanate lack the epoxide and halogen substituents . Differences include:
- Functional Complexity : The target compound’s multifunctional design enables participation in diverse reactions (e.g., epoxide ring-opening, ester hydrolysis), whereas simple esters primarily undergo hydrolysis or transesterification.
- Physical Properties : The tert-butyl group likely reduces the target compound’s volatility compared to linear-chain esters like methyl laurate, which have lower boiling points.
Research Findings and Inferences
- Steric Effects : The tert-butyl group may hinder crystallization, complicating structural analysis via X-ray diffraction (methods like SHELX are commonly used for such purposes ).
- Spectroscopic Features : NMR data from tert-butyl-containing esters (e.g., ¹³C NMR shifts near δ 27–30 ppm for tert-butyl carbons) suggest similar patterns for the target compound .
- Stability : Chlorinated epoxides are typically sensitive to moisture, necessitating anhydrous storage conditions, whereas diterpene esters are more stable under ambient conditions .
Biological Activity
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate is an organic compound notable for its unique oxirane structure and potential biological activities. This article outlines the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅ClO₃
- Molecular Weight : 206.66 g/mol
- CAS Number : 1495228-65-3
The compound features a chloro substituent and a tert-butyl group, which contribute to its reactivity and potential applications in synthetic organic chemistry. The presence of the epoxide group suggests high reactivity towards nucleophiles, which can lead to covalent modifications of biomolecules, influencing various cellular functions .
This compound's biological activity is primarily attributed to its ability to interact with proteins and nucleic acids. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This characteristic can lead to:
- Protein Modification : The compound may alter protein function by modifying amino acid residues.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression and replication processes.
Toxicological Studies
Research indicates that compounds with epoxide structures often exhibit cytotoxicity due to their reactive nature. Studies have shown that similar compounds can induce oxidative stress and genotoxicity, leading to cellular damage .
Case Studies
-
Cytotoxicity in Cancer Cells
- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Reactivity with Biological Molecules
- A study explored the reactivity of this compound with glutathione, a critical antioxidant in cells. The findings suggested that the compound could form adducts with glutathione, potentially leading to decreased antioxidant capacity in cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-chloro-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate | C₉H₁₅ClO₃ | Contains methoxyethyl group instead of tert-butyl |
| tert-Butyl oxirane-2-carboxylate | C₈H₁₄O₃ | Lacks chloro substituent; simpler structure |
| Ethyl (2S,3S)-3-(oxiran-2-yl)carboxylate | C₉H₁₄O₃ | Different alkyl substituents; lacks chlorine |
This table highlights how the unique combination of functional groups in this compound may influence its reactivity and biological applications .
Future Research Directions
Further investigations are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future research include:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity in animal models.
- Mechanistic Studies : Understanding specific pathways affected by this compound.
- Therapeutic Applications : Exploring potential uses in drug development, particularly in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
